molecular formula C13H14N6O4S2 B2779314 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide CAS No. 1105210-26-1

4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide

Cat. No.: B2779314
CAS No.: 1105210-26-1
M. Wt: 382.41
InChI Key: RZOVQACTJSQLHR-UHFFFAOYSA-N
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Description

4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide is a complex organic compound that features a combination of pyridazine, thiazole, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by acetylation to introduce the acetamido group.

    Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Thioether Formation: The pyridazine and thiazole rings are linked through a thioether bond, typically formed by the nucleophilic substitution of a halogenated pyridazine with a thiol derivative of the thiazole.

    Amide Bond Formation: The final step involves the coupling of the thioether intermediate with butanoyl chloride to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and nitro groups, leading to sulfoxide or sulfone derivatives and nitroso or amino derivatives, respectively.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which may alter the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural components suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The nitrothiazole moiety might be involved in redox reactions within cells, while the pyridazine ring could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    4-((6-Aminopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide: Similar structure but with an amino group instead of an acetamido group.

    4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-methylthiazol-2-yl)butanamide: Similar structure but with a methyl group instead of a nitro group on the thiazole ring.

Uniqueness

The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide lies in its combination of functional groups, which may confer specific biological activities not seen in similar compounds. The presence of both acetamido and nitro groups could result in unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4S2/c1-8(20)15-9-4-5-11(18-17-9)24-6-2-3-10(21)16-13-14-7-12(25-13)19(22)23/h4-5,7H,2-3,6H2,1H3,(H,14,16,21)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVQACTJSQLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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